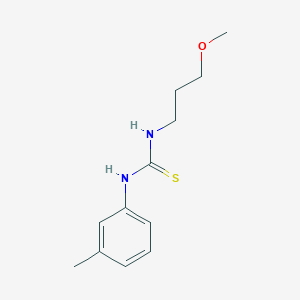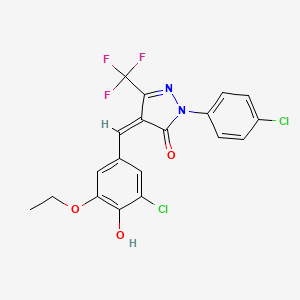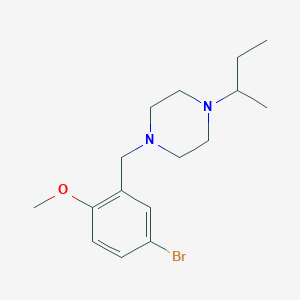![molecular formula C17H19BrO3 B5120959 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene, also known as BODIPY, is a fluorescent dye used in various scientific research applications. It is a highly versatile molecule that has been extensively studied due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves its ability to absorb light and emit fluorescence. When 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is excited by light, it undergoes a transition from its ground state to its excited state, and then emits fluorescence as it returns to its ground state. This process is known as fluorescence resonance energy transfer (FRET), and it is used to visualize biological molecules and cells.
Biochemical and Physiological Effects:
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the physiological effects of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene are largely dependent on the specific application and concentration used. For example, in photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene can induce cell death in cancer cells, while in bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used to visualize biological molecules and cells without affecting their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its high sensitivity and selectivity for various analytes. It is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene research, including the development of new biosensors and imaging probes, the optimization of photodynamic therapy protocols, and the investigation of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene's interactions with biological molecules and cells. Additionally, there is a growing interest in using 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene for environmental monitoring and detection of pollutants. Overall, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is a highly versatile molecule with many potential applications in scientific research.
Synthesemethoden
The synthesis of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-bromoethoxy)ethyl bromide. This reaction yields 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene as a red powder with high purity.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been widely used in various scientific research applications, including bioimaging, biosensing, and photodynamic therapy. In bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a fluorescent probe to visualize biological molecules and cells. In biosensing, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a sensor to detect various analytes, such as metal ions and biomolecules. In photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a photosensitizer to generate reactive oxygen species and induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-11-17(13(2)10-16(12)18)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMHXICHTYYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)
![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)

![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)